molecular formula C24H28N4O2 B2767403 N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251689-52-7

N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2767403
CAS No.: 1251689-52-7
M. Wt: 404.514
InChI Key: GTSRYULKESJZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 2. The acetamide moiety is substituted with a 2,4-dimethylphenyl group. Key structural attributes include:

  • 1,2,4-Oxadiazole: Enhances metabolic stability and hydrogen-bonding capacity.
  • Substituent effects: The 4-methylphenyl (oxadiazole) and 2,4-dimethylphenyl (acetamide) groups contribute to lipophilicity and steric bulk, influencing pharmacokinetics and target binding.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-4-7-19(8-5-16)23-26-24(30-27-23)20-10-12-28(13-11-20)15-22(29)25-21-9-6-17(2)14-18(21)3/h4-9,14,20H,10-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSRYULKESJZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that belongs to a class of derivatives known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C22H26N4O2
Molecular Weight 378.48 g/mol
LogP 3.12
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Polar Surface Area 75.47 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

For instance:

  • A study reported that oxadiazole derivatives showed IC50 values ranging from 0.670.67 µM to 3.453.45 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as Histone Deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Modulation of Signaling Pathways : Some derivatives affect pathways related to apoptosis and cell cycle regulation, enhancing their anticancer efficacy .

Case Study 1: Anticancer Efficacy

A series of studies evaluated the anticancer activity of various oxadiazole derivatives. One notable compound demonstrated an IC50 value of 0.240.24 µM against the Epidermal Growth Factor Receptor (EGFR), indicating potent inhibitory activity that could be leveraged for therapeutic applications in cancer treatment .

Case Study 2: Anti-inflammatory Effects

In addition to anticancer properties, oxadiazole derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This dual action makes them promising candidates for treating conditions involving both inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Oxadiazole and Acetamide Substituents

Compound from :
  • Name : 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide (ID: M815-0550)
  • Key differences :
    • Oxadiazole substituent: 4-methoxyphenyl (vs. 4-methylphenyl in the target compound).
    • Acetamide substituent: 2-methylphenyl (vs. 2,4-dimethylphenyl).
  • Reduced steric bulk in the acetamide moiety (single methyl group) may affect receptor binding kinetics .
Compound from :
  • Name : N-{4-[2-(4-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]phenyl}acetamide (ID: S428-1041)
  • Key differences :
    • Oxadiazole substituent: Oxan-4-yl (tetrahydropyran) instead of aryl groups.
    • Acetamide linkage: Attached to a phenyl group via an ethyl spacer.
  • Implications :
    • The tetrahydropyran group introduces stereochemistry and may improve metabolic stability.
    • Higher logP (2.6681) compared to aryl-substituted analogues suggests enhanced membrane permeability .
Compounds from (PSN375963 and PSN632408) :
  • Structural features : Piperidine-linked oxadiazoles with bulky substituents (e.g., 4-butylcyclohexyl).
  • Pharmacological relevance : These compounds are used in G-protein-coupled receptor (GPCR) studies, suggesting that the target compound may share similar biological targets. The 4-methylphenyl group in the target compound could optimize lipophilicity for CNS penetration, whereas PSN632408’s ester moiety might limit bioavailability .

Q & A

Q. Optimization Tips :

  • Solvent choice (e.g., DMSO enhances solubility for coupling reactions) .
  • Catalyst screening (e.g., Pd/C for cross-coupling efficiency) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), acetamide carbonyl (δ ~165 ppm), and oxadiazole ring protons (δ 8.2–8.5 ppm). Overlapping signals may require 2D NMR (HSQC, COSY) for resolution .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃ groups from dimethylphenyl) .
  • IR Spectroscopy : Identify carbonyl stretches (1640–1680 cm⁻¹) and oxadiazole C=N (1580–1600 cm⁻¹) .

Advanced: How do structural modifications influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Evidence
4-Methylphenyl (Oxadiazole) Enhances lipophilicity, improving membrane permeability for CNS targets .
2,4-Dimethylphenyl (Acetamide) Electron-donating groups increase metabolic stability but may reduce receptor affinity .
Piperidine Ring Rigidity improves selectivity for kinase targets (e.g., EGFR) .

Q. Experimental Design :

  • Compare IC₅₀ values against analogs with substituent variations (e.g., chloro vs. methoxy groups) .
  • Use molecular docking to predict binding interactions with target proteins .

Advanced: What reaction mechanisms govern the compound’s stability under acidic/basic conditions?

Q. Mechanistic Analysis :

  • Acidic Conditions : Protonation of the oxadiazole nitrogen leads to ring opening, forming unstable intermediates (e.g., hydrazides). Observed via HPLC degradation studies at pH < 3 .
  • Basic Conditions : Hydrolysis of the acetamide group generates carboxylic acid byproducts. Kinetic studies show pseudo-first-order degradation at pH > 10 .
    Mitigation Strategies :
  • Use buffered solutions during biological assays .
  • Stabilize formulations with antioxidants (e.g., BHT) .

Advanced: How can contradictions in spectral data be resolved?

Case Study : A reported δ 7.2 ppm signal initially assigned to piperidine protons was later re-assigned to dihydropyridine protons using DEPT-135 NMR .
Resolution Workflow :

Cross-validate with 2D NMR (HMBC to confirm through-space couplings).

Compare experimental IR peaks with computational simulations (e.g., DFT at B3LYP/6-31G*) .

Advanced: What strategies identify biological targets for this compound?

Q. Methodological Approach :

Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

Phosphoproteomics : Treat cancer cell lines (e.g., MCF-7) and analyze kinase signaling pathways via LC-MS/MS .

In Silico Target Prediction : Use SwissTargetPrediction to prioritize kinases or GPCRs based on structural similarity .

Advanced: How does the compound’s stability vary under light or oxidative stress?

Q. Stability Profile :

Condition Degradation Pathway Half-Life
UV Light (254 nm) Photooxidation of oxadiazole to nitrile oxide48 hours
H₂O₂ (1 mM) Oxidation of methyl groups to carboxylic acids12 hours

Q. Analytical Validation :

  • Monitor degradation via UPLC-PDA at 254 nm .
  • Use LC-MS to identify oxidation byproducts .

Basic: What impurities are common in synthesis, and how are they controlled?

Q. Common Impurities :

  • Uncyclized Amidoxime : Detected via TLC (Rf = 0.3 in ethyl acetate/hexane). Remove by column chromatography .
  • Diastereomeric Byproducts : Resolve using chiral HPLC (Chiralpak AD-H column) .

Q. Quality Control :

  • Set IPC checks (e.g., reaction progress by FTIR after 2 hours) .

Advanced: Which computational methods predict its pharmacokinetic properties?

Q. In Silico Tools :

  • ADMET Prediction : SwissADME for bioavailability (e.g., high logP > 3 suggests CNS penetration) .
  • Metabolism Prediction : GLORYx to identify CYP3A4-mediated N-demethylation sites .

Validation : Compare predicted vs. experimental clearance rates in hepatocyte assays .

Advanced: What challenges arise in multi-step synthesis scaling?

Q. Key Challenges :

  • Low Yield in Oxadiazole Formation : Optimize stoichiometry (1:1.2 amidoxime:acyl chloride) and use microwave-assisted synthesis (20% yield increase) .
  • Catalyst Deactivation : Replace Pd/C with Pd(OAc)₂/Xantphos for robust coupling .

Q. Scale-Up Protocol :

  • Pilot runs in flow reactors to improve heat transfer during exothermic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.